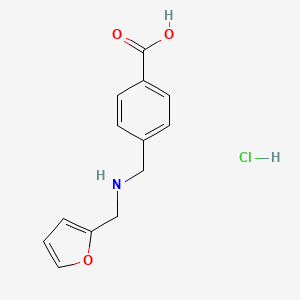

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H14ClNO3 . It is a derivative of benzoic acid, which has been modified with a furan-2-ylmethylamino group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (from the benzoic acid moiety), a furan ring (from the furan-2-ylmethylamino group), and a hydrochloride group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Parekh et al. (2005) explored the synthesis of Schiff bases derived from 4-aminobenzoic acid, including compounds related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. These compounds were evaluated for their antibacterial activity against medically important bacterial strains. The research found that the antibacterial activity varied based on the molecular structure of the compound, the solvent used, and the bacterial strain, indicating that compounds like 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid could be tailored for specific antibacterial applications (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including those structurally related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid, as corrosion inhibitors for steel in HCl solution. Their study demonstrated that such compounds effectively inhibit corrosion, suggesting that 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid derivatives could serve as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial and Antioxidant Activities

Sokmen et al. (2014) synthesized new compounds, including ethyl N′-furan-2-carbonylbenzohydrazonate, which shares a functional group with 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. These compounds were evaluated for their antibacterial, antiurease, and antioxidant activities. The study concluded that these new compounds exhibited effective antiurease and antioxidant activities, highlighting the potential of furan-2-ylmethyl derivatives in developing new antimicrobial and antioxidant agents (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Kinetic Studies and Chemical Reactions

Angadi and Tuwar (2010) conducted a kinetic study on the oxidation of fursemide, a compound related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. The study provided insights into the reaction mechanisms and kinetics of furan-2-ylmethyl derivatives when oxidized, offering valuable information for chemical synthesis and the development of new compounds (Angadi & Tuwar, 2010).

Properties

IUPAC Name |

4-[(furan-2-ylmethylamino)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXGZGAYQYQRSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424194 |

Source

|

| Record name | AG-H-55312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881452-94-4 |

Source

|

| Record name | AG-H-55312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)